molecular formula C17H13NO2 B3047788 Methyl 2-cyano-3,3-diphenylprop-2-enoate CAS No. 14442-37-6

Methyl 2-cyano-3,3-diphenylprop-2-enoate

Cat. No.: B3047788
CAS No.: 14442-37-6
M. Wt: 263.29 g/mol
InChI Key: HCBAQSYAGMGSGH-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3,3-diphenylprop-2-enoate is an organic compound with the molecular formula C17H13NO2 and a molecular weight of 263.29 g/mol It is known for its unique structure, which includes a cyano group and two phenyl groups attached to a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-cyano-3,3-diphenylprop-2-enoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between benzaldehyde and methyl cyanoacetate in the presence of a base such as piperidine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography may be employed .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyano-3,3-diphenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-cyano-3,3-diphenylprop-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyano-3,3-diphenylprop-2-enoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • Ethyl 2-cyano-3,3-diphenylprop-2-enoate
  • 2-Cyano-3,3-diphenylacrylic acid
  • 2-Cyano-3,3-diphenylpropanoic acid

Comparison: Methyl 2-cyano-3,3-diphenylprop-2-enoate is unique due to its specific ester functional group, which imparts distinct chemical properties compared to its analogs. For instance, the methyl ester is more lipophilic than the corresponding carboxylic acid, affecting its solubility and reactivity .

Properties

IUPAC Name

methyl 2-cyano-3,3-diphenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-20-17(19)15(12-18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBAQSYAGMGSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567708
Record name Methyl 2-cyano-3,3-diphenylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14442-37-6
Record name Methyl 2-cyano-3,3-diphenylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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